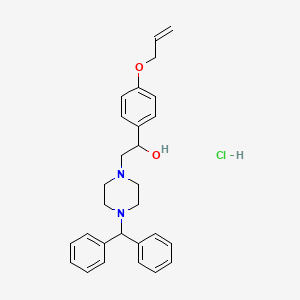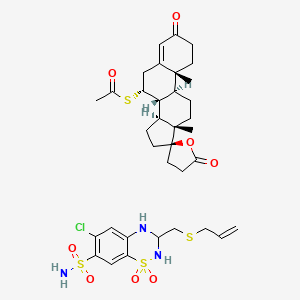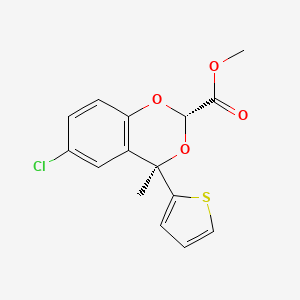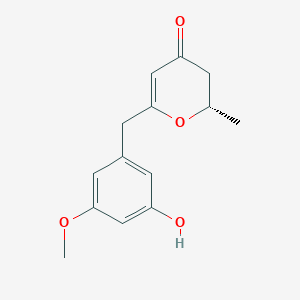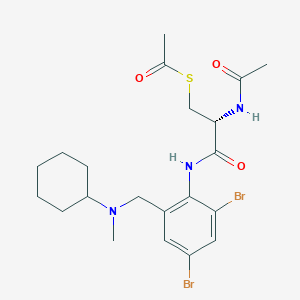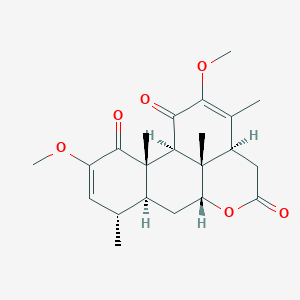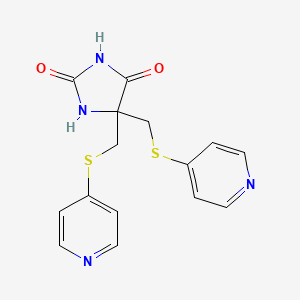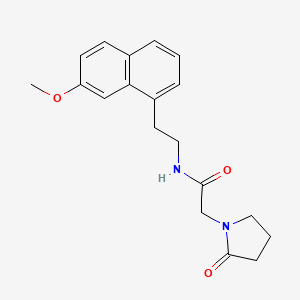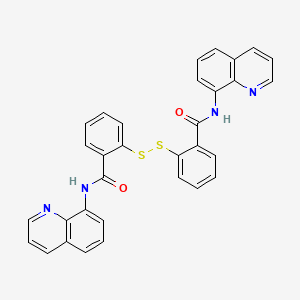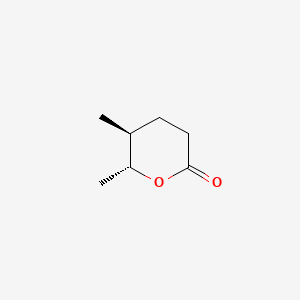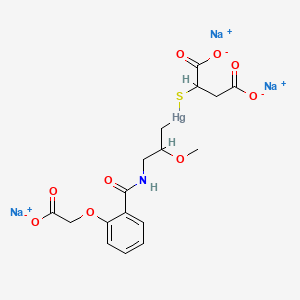
N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium is a complex organomercury compound It is characterized by the presence of a mercurial group attached to a salicylamide structure, which is further modified with methoxy and carboxymethyl groups
Méthodes De Préparation
The synthesis of N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium involves several steps. The starting materials typically include salicylamide, methoxy compounds, and mercurial reagents. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Analyse Des Réactions Chimiques
N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium undergoes various chemical reactions, including:
Oxidation: The mercurial group can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercurial group to a lower oxidation state, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the methoxy or carboxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. .
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been studied for its antimicrobial properties and potential use in biological assays.
Medicine: Research has investigated its potential as a therapeutic agent, particularly for its antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of specialized materials and as a stabilizer in certain industrial processes
Mécanisme D'action
The mechanism of action of N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium involves its interaction with biological molecules. The mercurial group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been utilized in antimicrobial applications. The compound’s effects are mediated through its ability to modify protein structures and interfere with metabolic pathways .
Comparaison Avec Des Composés Similaires
N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium can be compared to other organomercury compounds, such as:
Thiomersal: A well-known organomercury compound used as a preservative in vaccines.
Phenylmercuric acetate: Used as a fungicide and antiseptic.
Propriétés
Numéro CAS |
67479-01-0 |
|---|---|
Formule moléculaire |
C17H18HgNNa3O9S |
Poids moléculaire |
682.0 g/mol |
Nom IUPAC |
trisodium;[3-[[2-(carboxylatomethoxy)benzoyl]amino]-2-methoxypropyl]-(1,2-dicarboxylatoethylsulfanyl)mercury |
InChI |
InChI=1S/C13H16NO5.C4H6O4S.Hg.3Na/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;5-3(6)1-2(9)4(7)8;;;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);2,9H,1H2,(H,5,6)(H,7,8);;;;/q;;4*+1/p-4 |
Clé InChI |
ISZLALPZPVGDHQ-UHFFFAOYSA-J |
SMILES canonique |
COC(CNC(=O)C1=CC=CC=C1OCC(=O)[O-])C[Hg]SC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



